molecular formula C10H9NO3 B2421969 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1547645-87-3

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2421969
CAS No.: 1547645-87-3
M. Wt: 191.186
InChI Key: UOYKBMWIMCAKHD-UHFFFAOYSA-N
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Description

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group at the 5-position, connected to a pyrrole ring which bears a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides, followed by the formation of the pyrrole ring via the Paal-Knorr method . This process typically requires acidic conditions to facilitate the cyclization and formation of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, aldehyde, or other substituted groups on the furan or pyrrole rings.

Scientific Research Applications

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes and pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid apart is its unique combination of a furan ring with a pyrrole ring and a carboxylic acid group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-2-5-9(14-6)7-3-4-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYKBMWIMCAKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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